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Compound of Interest

Compound Name:
2,5-Dimethoxy-4-

morpholinoaniline

CAS No.: 68052-18-6

Cat. No.: B179997 Get Quote

Executive Summary & Mechanistic Rationale
The 2,5-dimethoxyamphetamine (DOx) scaffold represents a critical chemical class in the study

of the serotonin 5-HT2A receptor, the primary target for psychedelic activity. The potency,

selectivity, and duration of action of these compounds are governed principally by the

substituent at the 4-position of the phenyl ring.

This guide objectively compares the performance of various 4-substituted analogs (DOM, DOB,

DOI, DOET) to elucidate the Structure-Activity Relationship (SAR).

The "Hydrophobic Lock" Mechanism
The 5-HT2A receptor possesses a specific hydrophobic pocket deep within the orthosteric

binding site (specifically involving residues in Transmembrane Helix 5 and the Extracellular

Loop 2).

Causality: The potency of DOx compounds correlates strongly with the lipophilicity and steric

bulk of the 4-position substituent.

Interaction: Hydrophobic substituents (Halogens, Alkyls) stabilize the receptor in its active

conformation (Gq-coupled state), leading to high-affinity agonist binding.
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The "Goldilocks" Zone: While lipophilicity increases affinity, steric constraints limit the size of

the substituent. For example, extending an alkyl chain beyond propyl (C3) typically results in

a drop in in vivo potency due to pharmacokinetic clearance or steric clash, despite retained

in vitro affinity.

Comparative Analysis: Substituent Performance
The following analysis groups substituents by chemical class and evaluates their impact on

receptor binding (Ki) and functional potency (Head Twitch Response - HTR).

Table 1: Comparative Potency Data (In Vitro vs. In Vivo)
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Compound
4-
Substituent

Lipophilicit
y (

)

5-HT2A
Affinity (

, nM)*

Functional
Potency
(HTR

, mg/kg)**

Characteris
tics

DOM
Methyl (-

CH3)
0.56 533 ~2.0 - 3.0

The

reference

standard.

Moderate

potency;

metabolically

vulnerable at

the methyl

group.

DOET Ethyl (-C2H5) 1.02 137 ~1.0 - 1.5

Increased

lipophilicity

enhances

binding over

DOM.

DOB Bromo (-Br) 0.86 59 ~0.8 - 1.0

High potency.

Halogen

provides

optimal steric

fit and

metabolic

stability.

DOI Iodo (-I) 1.12
1.3 (Agonist

state)
~0.5 - 1.0

Reference

Agonist.

Extremely

high affinity.

Used as the

standard

radioligand

([125I]DOI).

[1]
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DOPR
Propyl (-

C3H7)
1.55 ~10 ~0.4 (High)

Highest in

vitro efficacy;

optimal chain

length for the

hydrophobic

pocket.

*Note on

values: Values for DOM, DOET, and DOB are derived from competition against antagonist
radioligand [3H]Ketanserin (labeling low-affinity state). DOI value reflects competition against
agonist radioligand [125I]DOI (labeling high-affinity state), highlighting the massive shift in
affinity when the receptor is active.

Detailed Comparison
1. Halogens (DOB, DOI) vs. Alkyls (DOM, DOET)

Performance: Halogenated compounds (DOB, DOI) consistently outperform their alkyl

counterparts (DOM, DOET) in binding affinity.

Why: The halogen atom (Br, I) acts as a potent hydrophobic anchor without introducing the

rotational entropy associated with longer alkyl chains. This "locks" the ligand into the

receptor pocket more efficiently.

Experimental Insight: In radioligand binding assays, DOI is often used to label the agonist

high-affinity state of the receptor, whereas DOM is less effective as a radioligand due to

faster dissociation rates.

2. Alkyl Chain Extension (Methyl -> Propyl -> Amyl)[2]
The Propyl Peak: Extending the methyl (DOM) to propyl (DOPR) increases affinity

significantly. The propyl group appears to fill the hydrophobic pocket optimally.

The Cutoff: Extending beyond propyl (e.g., to amyl) maintains some affinity but drastically

reduces in vivo potency.

Reasoning: Longer chains increase lipophilicity (good for binding) but may introduce steric

clashes or, more critically, alter the pharmacokinetic profile (increasing clearance or
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preventing blood-brain barrier penetration).

Visualizing the SAR Logic
The following diagram illustrates the decision matrix for 4-position substitution and its

downstream effects on signaling.
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Figure 1: Mechanistic flow of Structure-Activity Relationship (SAR) for DOx compounds.

Experimental Protocols
To validate these potency differences, we employ two "Gold Standard" protocols. These are

designed to be self-validating: positive controls (like DOI) must meet historical Ki/ED50

benchmarks for the data to be accepted.

Protocol A: Radioligand Binding Assay (In Vitro)
Objective: Determine the equilibrium dissociation constant (

) of the test compound at the 5-HT2A receptor.

Critical Reagents:
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Source: HEK-293 cells stably expressing human 5-HT2A.

Radioligand:

(2200 Ci/mmol) – Chosen to label the agonist high-affinity state.

Reference: Non-radioactive DOI or Ketanserin.

Step-by-Step Methodology:

Membrane Preparation: Homogenize cells in Tris-HCl buffer. Centrifuge at 20,000 x g.

Resuspend pellet to a final protein concentration of 20-50 µ g/well .

Incubation:

In a 96-well plate, add 50 µL of Test Compound (concentrations

to

M).

Add 50 µL of

(0.5 nM final).

Add 100 µL of Membrane suspension.

Self-Validation: Include "Total Binding" (no competitor) and "Non-Specific Binding" (10 µM

Ketanserin) wells.

Equilibrium: Incubate for 60 minutes at 37°C. (Agonists require longer equilibration than

antagonists).

Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3%

polyethyleneimine to reduce non-specific binding) using a cell harvester.

Quantification: Wash filters 3x with ice-cold buffer. Dry and count in a scintillation counter.

Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
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and convert to

using the Cheng-Prusoff equation.

Protocol B: Mouse Head Twitch Response (In Vivo)
Objective: Assess functional CNS potency. The HTR is a specific behavioral proxy for 5-HT2A

activation in rodents.[3][4][5][6]

Step-by-Step Methodology:

Subjects: Male C57BL/6J mice (n=6 per group).

Administration: Administer test compound (IP or SC). Wait 5 minutes for absorption.

Observation: Place mouse in a clear observation cylinder.

Recording: Record behavior for 30 minutes.

Modern Method: Use high-speed video (60fps) and automated tracking software (e.g.,

DeepLabCut) trained to detect the specific sinusoidal head wave.

Manual Method: Trained observer counts discrete head twitches (rapid rotational jerks).

Validation:

Pre-treatment with M100907 (selective 5-HT2A antagonist) must abolish the response. If

HTR persists, the compound is acting off-target.

Workflow Visualization: HTR Assay

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.labcorp.com/education-events/posters/evaluation-head-twitch-response-male-c57bl6j-mice-measure-5-ht2a-receptor-activation
https://pmc.ncbi.nlm.nih.gov/articles/PMC3866102/
https://scholarscompass.vcu.edu/cgi/viewcontent.cgi?article=7462&context=etd
https://en.wikipedia.org/wiki/Head-twitch_response
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b179997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Subject Selection
(C57BL/6J Mice)

Compound Admin (IP)
(Variable Dosage)

Absorption Period
(5-10 mins)

Video Recording
(30 mins, 60fps)

Data Analysis

Manual Scoring
(Observer Count)

Traditional

Automated Scoring
(DeepLabCut/Magnetometer)

High-Throughput

ED50 Calculation
(Dose-Response Curve)

Click to download full resolution via product page

Figure 2: Workflow for determining in vivo potency via Head Twitch Response (HTR).
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[https://www.benchchem.com/product/b179997#effects-of-4-position-substituents-on-
dimethoxyamphetamine-potency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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